Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isopropyl group at position 3 and an ethyl ester moiety at position 3. This scaffold is notable for its role in medicinal chemistry, particularly as a building block for bioactive molecules. For example, derivatives of this compound have been explored as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators . Its structural features, including the electron-withdrawing oxadiazole ring and lipophilic isopropyl group, influence reactivity, stability, and biological activity.
Properties
IUPAC Name |
ethyl 3-propan-2-yl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)7-9-6(5(2)3)10-13-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWUNLQIQBOQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695416 | |
| Record name | Ethyl 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163719-70-8 | |
| Record name | Ethyl 3-(1-methylethyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163719-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of an amidoxime with an ester. One common method includes the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate derivatives have shown significant antimicrobial properties. In vitro assays have demonstrated their effectiveness against various bacterial strains, indicating potential for development as antibacterial agents .
Case Study: Antibacterial Efficacy
- Method : In vitro assays against Gram-positive and Gram-negative bacteria.
- Results : Certain derivatives exhibited potent activity, suggesting their candidacy for drug development.
Anti-inflammatory Properties
Research has indicated that these derivatives possess anti-inflammatory effects. Studies using both in vitro and in vivo models have shown their ability to modulate inflammatory pathways effectively .
Case Study: Anti-inflammatory Activity
- Method : Evaluation of inflammatory markers in cell cultures and animal models.
- Results : Some derivatives significantly reduced inflammation, indicating potential therapeutic use in inflammatory diseases.
Anticancer Potential
Recent studies have highlighted the anticancer activity of this compound derivatives. Compounds have been tested against various cancer cell lines, showing promising cytotoxicity and tumor growth inhibition .
Case Study: Anticancer Activity
- Method : Cell-based assays on human cancer cell lines.
- Results : Certain derivatives demonstrated IC50 values comparable to established anticancer drugs.
Agrochemical Potential
This compound has been investigated for its potential use as an agrochemical. Preliminary studies suggest that it may act as a plant growth regulator or pesticide .
Case Study: Agrochemical Effects
- Method : Evaluation of plant growth and pest resistance.
- Results : Indications of enhanced growth and reduced pest damage were observed.
Mechanism of Action
The mechanism of action of ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The following table summarizes key structural analogs of ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate and their molecular properties:
Key Observations :
Physicochemical Properties
Thermal and Stability Data
- Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate : Boiling point: 238.0 ± 23.0 °C; Flash point: 97.7 ± 22.6 °C .
Solubility and Reactivity
- The methyl and isopropyl analogs exhibit moderate solubility in polar organic solvents (e.g., ethanol, acetonitrile) due to their ester groups. The tert-butyl derivative may show lower solubility in aqueous media .
- Substituents influence dimerization kinetics. For instance, 3-isopropyl-1,2-xylylene (a related compound) exhibits temperature-dependent dimerization rates (e.g., 24.1–45.1 °C in CH₃CN), suggesting steric hindrance from the isopropyl group slows reactivity compared to smaller substituents .
Biological Activity
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a unique substitution pattern on the oxadiazole ring that contributes to its distinct chemical and biological properties. The compound is primarily used as a building block in organic synthesis and has been investigated for various medicinal applications.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : It has shown potential against various bacterial and viral strains.
- Anti-inflammatory Properties : Research indicates that it may possess analgesic and anti-inflammatory effects.
- Anticancer Effects : The compound has been evaluated for its cytotoxicity against different cancer cell lines.
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. This compound may inhibit the activity of certain phosphodiesterases (PDEs), leading to therapeutic effects in inflammatory conditions and cancer .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- It has shown effectiveness against Staphylococcus aureus and other pathogenic bacteria.
- In vitro assays revealed that the compound can disrupt bacterial cell membranes .
Anti-inflammatory Effects
Research indicates that this compound may reduce inflammation through:
- Inhibition of pro-inflammatory cytokines.
- Modulation of signaling pathways involved in inflammation .
Anticancer Activity
This compound has been tested against various cancer cell lines:
- Cytotoxicity Assays : The compound demonstrated IC50 values in the low micromolar range against several cancer types, including breast and colon cancers.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 2.76 |
| HEPG2 (Liver Cancer) | 1.18 |
| A549 (Lung Cancer) | 9.27 |
These results indicate its potential as a lead compound for further development in cancer therapy .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anti-inflammatory Activity : In a formalin-induced pain model in mice, the compound exhibited significant analgesic effects comparable to standard anti-inflammatory drugs .
- Anticancer Efficacy Evaluation : A study reported that derivatives of this compound showed enhanced cytotoxicity against multiple cancer cell lines compared to existing chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using oxalyl chloride monoethyl ester and hydroxylamine derivatives. For example, analogous oxadiazole derivatives (e.g., Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate) are synthesized with yields up to 93% using oxalyl chloride monoethyl ester and N-hydroxyacetamidine under reflux conditions . Key variables include temperature control (e.g., avoiding side reactions above 100°C), solvent polarity, and stoichiometric ratios of reactants. Column chromatography (silica gel, 25% EtOAc in petroleum ether) is typically used for purification .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the oxadiazole ring and substituent positions. For example, ¹H NMR of analogous compounds shows distinct peaks for ethyl ester protons (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and isopropyl groups (δ ~2.9–3.1 ppm for CH) . High-resolution mass spectrometry (HRMS) or GC-MS validates molecular weight, while infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is advised .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Avoid inhalation or skin contact; if exposed, rinse immediately with water for ≥15 minutes and seek medical attention . Store in a cool, dry place (<25°C) away from oxidizers and ignition sources. Use inert absorbents (e.g., vermiculite) for spill containment .
Advanced Research Questions
Q. How can conflicting reactivity data in oxadiazole derivatives be resolved?
- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts during ester hydrolysis) may arise from competing reaction pathways. For example, solvolysis of ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate in ethanol under basic conditions produces benzonitrile and ethyl carbamate, suggesting nucleophilic attack at the oxadiazole ring . To resolve discrepancies:
- Perform kinetic studies (e.g., variable-temperature NMR) to track intermediate formation.
- Use computational modeling (DFT) to identify thermodynamically favored pathways.
- Validate hypotheses via isotopic labeling (e.g., ¹⁸O tracing in hydrolysis reactions).
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer : Oxadiazoles are prone to hydrolysis in aqueous media. Stability can be enhanced by:
- Structural modification : Introducing electron-withdrawing groups (e.g., halogens) at the 3-position to reduce nucleophilic attack .
- Formulation : Encapsulation in liposomal carriers or cyclodextrin complexes to limit water accessibility .
- pH control : Buffering solutions to pH 5–6, where oxadiazole rings exhibit maximal kinetic stability .
Q. How do steric and electronic effects of the isopropyl group influence bioactivity in related oxadiazole derivatives?
- Methodological Answer : The isopropyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. However, steric bulk may hinder binding to flat active sites (e.g., enzyme pockets). Comparative studies of 3-cyclopentyl vs. 3-isopropyl analogs show:
- Electronic effects : Isopropyl’s inductive electron donation stabilizes the oxadiazole ring against electrophilic attack.
- Bioactivity : Cyclopentyl derivatives exhibit higher cytotoxicity (IC₅₀ = 12 μM vs. 25 μM in cancer cells) due to improved van der Waals interactions .
Data Contradiction Analysis
Q. Why do solubility values for oxadiazole esters vary across studies?
- Methodological Answer : Discrepancies arise from differences in solvent polarity, temperature, and measurement techniques. For example:
- Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is reported as soluble in ethanol (50 mg/mL at 25°C) but insoluble in hexane. Conflicting data may stem from undetected polymorphs or impurities .
- Resolution : Standardize solubility testing via shake-flask method with HPLC quantification. Report solvent purity (e.g., HPLC-grade) and equilibration time (>24 hrs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
